
7-butyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-butyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H31N7O3 and its molecular weight is 429.525. The purity is usually 95%.
BenchChem offers high-quality 7-butyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-butyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystallographic Studies
Purine derivatives, such as 8-amino-7-(4-morpholinobutyl)theophylline, have been studied for their crystal structures, revealing insights into molecular geometry, hydrogen bonding, and molecular interactions within crystals. These studies contribute to our understanding of molecular conformations and interactions, which are crucial for designing compounds with specific biological activities (Karczmarzyk & Pawłowski, 1997).
Receptor Affinity and Pharmacological Evaluation
Research on purine derivatives also explores their affinity for various receptors, such as serotonin (5-HT) and dopamine (D2) receptors. These studies are fundamental in developing new drugs for treating neurological disorders, demonstrating the therapeutic potential of purine-based compounds in psychotropic drug development. Compounds like octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines have shown promise for further modification and detailed mechanistic study (Zagórska et al., 2016).
Synthesis and Cytotoxic Activity
The synthesis and evaluation of cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines highlight the potential of purine analogs in cancer research. By examining the growth inhibitory properties against various cancer cell lines, researchers can identify potent cytotoxins, contributing to the development of new anticancer therapies (Deady et al., 2003).
Corrosion Inhibition
Purine derivatives have applications beyond pharmacology, such as in materials science. For instance, aza-pseudopeptides have been evaluated as corrosion inhibitors for mild steel in acidic environments. This research demonstrates the versatility of purine-based compounds in protecting metals from corrosion, with implications for industrial applications (Chadli et al., 2017).
properties
IUPAC Name |
7-butyl-8-(3,5-dimethylpyrazol-1-yl)-3-methyl-1-(2-morpholin-4-ylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N7O3/c1-5-6-7-26-17-18(22-20(26)28-16(3)14-15(2)23-28)24(4)21(30)27(19(17)29)9-8-25-10-12-31-13-11-25/h14H,5-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUVDZVBOREYGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CCN4CCOCC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-butyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

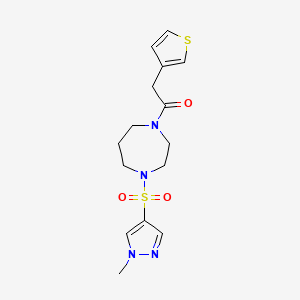

![N-Cyclobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2364696.png)
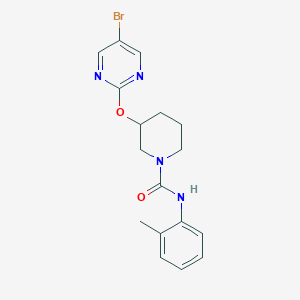

![3-Phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2364701.png)

![3-(4-Amino-5-mercapto-4H-[1,2,4]triazol-3-yl)-N,N-dimethyl-benzenesulfonamide](/img/structure/B2364703.png)
![(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanol](/img/structure/B2364704.png)
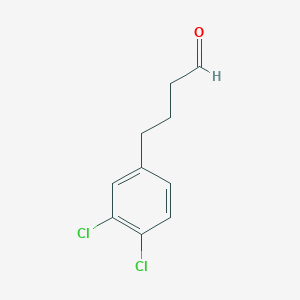
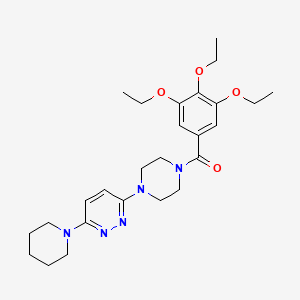
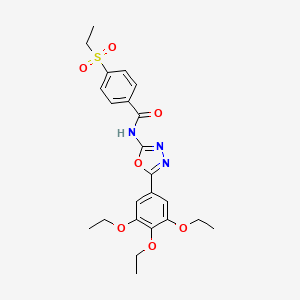
![Methyl 7-(4-chlorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2364710.png)
![1-(3-fluoro-4-methylphenyl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2364711.png)